![molecular formula C18H24ClNO2 B4729490 N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride](/img/structure/B4729490.png)
N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride
Overview
Description
N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride, also known as EMA-3-MEO, is a chemical compound that has gained attention from the scientific community due to its potential applications in research. This compound belongs to the class of phenethylamines and is structurally similar to other compounds that have been studied for their psychoactive effects. However, the focus of
Mechanism of Action
The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride is not fully understood, but it is believed to involve the modulation of serotonin levels in the brain. This compound has been shown to inhibit the reuptake of serotonin, leading to an increase in serotonin levels in the synaptic cleft. This increase in serotonin levels may be responsible for the psychoactive effects of this compound, as well as its potential therapeutic applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary research suggests that this compound may have a range of effects on the central nervous system. Some of the reported effects include increased alertness, improved mood, and enhanced cognitive function. However, more research is needed to fully understand the effects of this compound on the brain and body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride in lab experiments is its potential as a tool for studying the mechanisms of certain neurological disorders. This compound has been shown to have an affinity for the serotonin transporter, which is involved in the regulation of mood, appetite, and sleep. By studying the effects of this compound on the serotonin transporter, researchers may be able to gain a better understanding of the underlying causes of certain neurological disorders.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is the potential for this compound to have psychoactive effects, which could influence the results of experiments. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for research on N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride. One potential direction is the development of new compounds that are structurally similar to this compound but have different effects on the central nervous system. Another potential direction is the investigation of the therapeutic applications of this compound for neurological disorders such as depression and anxiety. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Scientific Research Applications
N-(4-ethoxy-3-methoxybenzyl)-1-phenylethanamine hydrochloride has shown potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its effects on the central nervous system and its potential as a tool for studying the mechanisms of certain neurological disorders. Specifically, this compound has been shown to have an affinity for the serotonin transporter, which is involved in the regulation of mood, appetite, and sleep.
properties
IUPAC Name |
N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-4-21-17-11-10-15(12-18(17)20-3)13-19-14(2)16-8-6-5-7-9-16;/h5-12,14,19H,4,13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQRIIBCNVHFKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(C)C2=CC=CC=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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